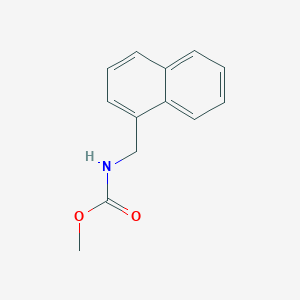

Methyl (naphthalen-1-ylmethyl)carbamate

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl N-(naphthalen-1-ylmethyl)carbamate |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)14-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15) |

InChI Key |

GGSOWOFTXSBAHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Biological Activity

Methyl (naphthalen-1-ylmethyl)carbamate is an organic compound that combines a naphthalene moiety with a carbamate functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of pest control and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 215.25 g/mol

- Density : 1.234 g/cm³

- Boiling Point : 301.4°C at 760 mmHg

- LogP Value : Approximately 3.09, indicating moderate lipophilicity

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an insecticide and potential therapeutic agent. The compound's ability to inhibit specific enzymes involved in neurotransmission makes it a candidate for pest control and neuropharmacological studies.

Insecticidal Properties

Compounds containing naphthalene and carbamate moieties are known for their insecticidal properties. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. This inhibition can lead to the accumulation of acetylcholine, causing paralysis and death in pests.

Comparative Analysis of Related Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| Methyl N-(1-naphthyl)carbamate | CHNO | Used as an insecticide; moderate lipophilicity |

| Naphthalen-1-yl formyl(methyl)carbamate | CHNO | Exhibits different biological activities |

| Methyl allyl(naphthalen-1-ylmethyl)carbamate | CHNO | Enhanced reactivity due to allyl group |

Case Studies and Research Findings

- Neuropharmacological Potential : Studies have suggested that compounds similar to this compound can cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases. Research indicates that these compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

- Toxicity Studies : A study evaluating the cytotoxic effects of various carbamates, including this compound, found that exposure leads to significant cellular damage in mammalian cells at certain concentrations. The study emphasized the need for careful assessment of safety profiles when considering these compounds for agricultural or therapeutic use .

- Environmental Impact : Research has shown that carbamates can degrade in microbial environments, leading to concerns about their persistence and effects on non-target organisms. The hydrolysis of this compound in soil and water systems is an area of ongoing investigation, particularly regarding its breakdown products and their ecological implications .

Comparison with Similar Compounds

Structural Features :

- Core : Naphthalene (10 π-electron aromatic system).

- Substituent : Methylcarbamate (-OCONHCH₃) at the 1-position.

- Hydrogen-bonding: The carbamate group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling molecular interactions critical for gelation, solubility, and receptor binding .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Ethyl vs. Longer Alkyl Chains

The biological and physicochemical properties of carbamate derivatives are highly dependent on the alkyl chain length of the carbamate substituent.

Carbamates vs. Ester Analogues

Carbamates generally outperform ester analogues in gelation efficiency and molecular versatility due to their hydrogen-bonding capacity.

Key Findings :

- Gelation Efficiency : Carbamate derivatives form gels at lower concentrations (0.5–2.0 wt%) compared to esters (3–5 wt%) .

- Substituent Tolerance : Carbamates accommodate a wider range of substituents (e.g., alkyl, aryl) without compromising gelation, whereas esters require precise steric and electronic tuning .

Table 2 : Comparison of Carbamates and Esters in Gelation

| Property | Carbamates | Esters |

|---|---|---|

| Gelation Concentration | 0.5–2.0 wt% | 3–5 wt% |

| Substituent Tolerance | Broad (alkyl, aryl) | Narrow (small alkyl only) |

| Hydrogen-bonding | Dual (donor + acceptor) | Acceptor only (C=O) |

Physicochemical Properties

Collision cross-section (CCS) and spectroscopic data highlight structural differences among carbamate derivatives.

Collision Cross-Section (CCS) :

Infrared (IR) Spectroscopy :

Toxicity and Mutagenicity

- Methyl Carbamates : Associated with higher mammalian toxicity (LD₅₀ = 25.0 μM) compared to ethyl derivatives (LD₅₀ = 75.0 μM) .

Q & A

Basic: What are common synthetic strategies for preparing methyl (naphthalen-1-ylmethyl)carbamate?

Answer:

The synthesis typically involves carbamate formation via nucleophilic substitution. A general approach includes reacting naphthalen-1-ylmethanol with methyl isocyanate or methyl chloroformate under controlled conditions. For example:

- Step 1: Activate the hydroxyl group of naphthalen-1-ylmethanol using a base (e.g., pyridine) to deprotonate it.

- Step 2: Introduce methyl chloroformate to form the carbamate ester via nucleophilic acyl substitution .

- Step 3: Purify the product using column chromatography or recrystallization.

Alternative routes may employ protective groups for regioselective synthesis, as seen in tert-butyl carbamate derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy: H and C NMR identify aromatic protons (6.5–8.5 ppm) and carbamate carbonyl signals (~155 ppm) .

- IR Spectroscopy: Stretching vibrations for N–H (~3350 cm) and C=O (~1700 cm) confirm the carbamate group .

- Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Answer:

Based on structurally similar carbamates:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential dermal/ocular toxicity .

- Ventilation: Use fume hoods to avoid inhalation; methyl carbamates may release toxic vapors upon decomposition .

- Storage: Store at –20°C in airtight containers to prevent hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Answer:

SAR studies focus on modifying substituents to enhance target binding or reduce off-target effects:

- Naphthalene Substitution: Electron-withdrawing groups (e.g., –NO) at the 4-position increase electrophilicity, potentially boosting enzyme inhibition .

- Carbamate Chain Length: Shorter chains (methyl vs. ethyl) reduce steric hindrance, improving interaction with hydrophobic binding pockets .

Comparative tables for analogous carbamates (e.g., ethyl vs. phenyl derivatives) highlight these trends .

Advanced: How should researchers design in vivo toxicity studies for this compound?

Answer:

Adopt protocols from naphthalene derivatives and carbamates:

- Exposure Routes: Prioritize oral and inhalation routes, as these are common for environmental toxins .

- Endpoints: Monitor hepatic enzymes (ALT, AST), renal function (creatinine), and histopathology for systemic effects .

- Dose Selection: Use subacute doses (10–100 mg/kg) based on LD data from methyl carbamate analogs .

Advanced: How to resolve contradictions in carcinogenicity data across species?

Answer:

Species-specific metabolic pathways explain discrepancies:

- Rodent Models: Rats exhibit CYP450-mediated activation of methyl carbamate to mutagenic intermediates, while mice lack this pathway .

- In Vitro Alternatives: Use human hepatocyte cultures or metabolically competent cell lines (e.g., HepG2) to bridge interspecies gaps .

Advanced: What validation criteria ensure reliability in quantifying this compound via GC/MS?

Answer:

Follow guidelines for carbamate analysis:

- Precision: Intra-day and inter-day relative standard deviations (RSD) should be <5% (e.g., methyl carbamate: 0.45% intra-day RSD) .

- Calibration Curves: Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Limit of Detection (LOD): Aim for ≤1 ng/mL based on ethyl carbamate benchmarks .

Advanced: What metabolic pathways are hypothesized for this compound?

Answer:

Proposed pathways, inferred from carbamate toxicology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.